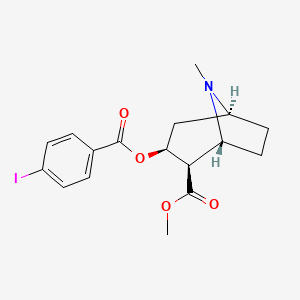
4'-Iodococaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Iodococaine, also known as this compound, is a useful research compound. Its molecular formula is C17H20INO4 and its molecular weight is 429.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
1. Dopamine Transporter Binding Studies
The primary application of 4'-iodococaine lies in its role as a tool for investigating dopamine transporter interactions. Studies have demonstrated that modifications at the 2β-position of this compound can enhance binding affinity, with certain derivatives showing increased selectivity for DAT over serotonin and norepinephrine transporters .
Table 1: Binding Affinity of this compound Derivatives
| Compound | DAT Binding Affinity (nM) | Selectivity (5-HTT/DAT) | Selectivity (NET/DAT) |
|---|---|---|---|
| This compound | 6214 ± 1269 | 19.6 | 3.8 |
| Hydroxymethane | 3104 ± 148 | 18.7 | 2.5 |
| Acetate derivative | 144 ± 2 | 3.1 | 1.0 |
| Hydroxy derivative | 25 ± 4 | 5.7 | 1.9 |
This table illustrates how structural modifications can significantly influence binding affinities and selectivities.
2. Neuropharmacological Research
Research has indicated that certain derivatives of this compound can block cocaine-induced locomotor activity in animal models, suggesting potential therapeutic applications in treating cocaine addiction and other stimulant-related disorders . For instance, a derivative hydroxylated at the 2'-position not only enhanced binding potency but also acted as an antagonist to cocaine's locomotor effects, indicating its potential as a treatment option .
Case Studies
Case Study: In Vivo Effects on Locomotion
A study involving C57BL/6J mice demonstrated that administration of specific derivatives of this compound did not stimulate locomotor activity over a wide dose range, contrasting with the effects observed with cocaine itself. This finding supports the hypothesis that these derivatives could serve as safer alternatives for managing stimulant abuse without eliciting the same euphoric effects associated with cocaine .
Case Study: Antioxidant Potential
Recent investigations into related compounds have uncovered potential antioxidant properties linked to iodoquinazolinone derivatives bearing similar structural motifs to those found in this compound. These compounds demonstrated neuroprotective effects in irradiated mice, suggesting broader applications in neurodegenerative disease research .
Propriétés
Numéro CAS |
141120-39-0 |
|---|---|
Formule moléculaire |
C17H20INO4 |
Poids moléculaire |
429.25 g/mol |
Nom IUPAC |
methyl (1R,2R,3S,5S)-3-(4-iodobenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H20INO4/c1-19-12-7-8-13(19)15(17(21)22-2)14(9-12)23-16(20)10-3-5-11(18)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14-,15+/m0/s1 |
Clé InChI |
BRRFCLVJGYVEQO-LJISPDSOSA-N |
SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)I)C(=O)OC |
SMILES isomérique |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=C(C=C3)I)C(=O)OC |
SMILES canonique |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)I)C(=O)OC |
Synonymes |
4'-iodococaine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















